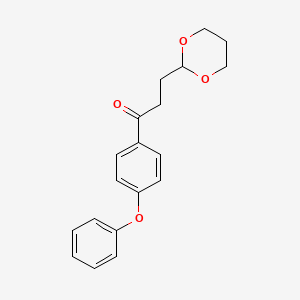
3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, attached to a phenyl ring via a propiophenone group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3-dioxane ring, possibly through an acetal formation reaction . The propiophenone group could potentially be introduced through a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,3-dioxane ring, a phenyl ring, and a propiophenone group . The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the 1,3-dioxane ring could be hydrolyzed under acidic conditions to yield a diol . The propiophenone group could undergo various reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a 1,3-dioxane ring generally have relatively low boiling points for their molecular weight, and are often liquids at room temperature .Wissenschaftliche Forschungsanwendungen
Vinylphosphonium Salt Mediated Reactions
- Application : This compound is involved in the reactions between alkyl propiolates and aminophenols or hydroxyphenols. These reactions can lead to the production of various derivatives like methyl 2-(1,3-benzodioxol-2-yl)acetate or 3-(1-phenylmethylidene)-1,4-benzodioxin-2-one, showing its utility in organic synthesis (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Allosteric Modifiers of Hemoglobin
- Application : The derivatives of this compound have been studied for their potential to decrease the oxygen affinity of human hemoglobin A, indicating a potential role in the treatment of conditions like ischemia or stroke (Randad, Mahran, Mehanna, & Abraham, 1991).
Acylation and Alkylation in Polyphosphoric Acid
- Application : It has been used in the reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene in polyphosphoric acid, showing its role in complex organic synthesis processes (Kasturi & Damodaran, 1969).
Liquid Crystalline Polymers
- Application : Compounds containing 1,3-dioxane-2,5-diyl groups, related to 3-(1,3-dioxan-2-yl)-4'-phenoxypropiophenone, have been utilized in the synthesis of liquid crystalline polymers. These polymers present smectic mesomorphism, which is relevant in materials science (Hsu, Rodriguez-Parada, & Percec, 1987).
Thromboxane Receptor Antagonist Synthesis
- Application : A novel thromboxane receptor antagonist, synthesized using a compound structurally related to 3-(1,3-dioxan-2-yl)-4'-phenoxypropiophenone, demonstrated potent in vivo activity, which could be significant in pharmacological research (Brewster, Brown, Foubister, Jessup, & Smithers, 1988).
Ferroelectric Liquid Crystal Materials
- Application : Research on compounds like (+)-4-(5-Alkyl-1,3-dioxan-2-yl)phenyl 4-(2-Methylbutoxy)benzoates, related to the target compound, showed ferroelectric liquid-crystal behavior, indicating potential applications in advanced materials technology (Haramoto & Kamogawa, 1990).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-18(11-12-19-21-13-4-14-22-19)15-7-9-17(10-8-15)23-16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYMZXRKNVAAJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646004 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |
CAS RN |
884504-36-3 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

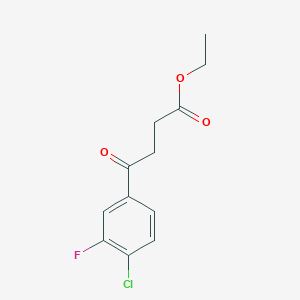
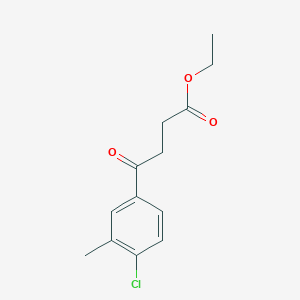
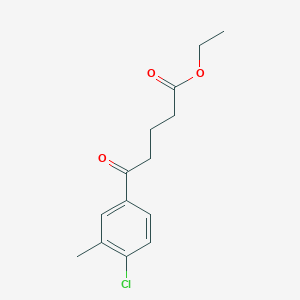
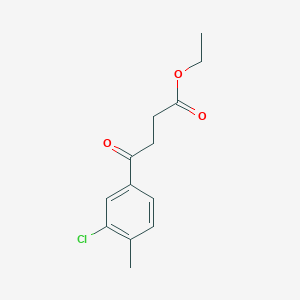
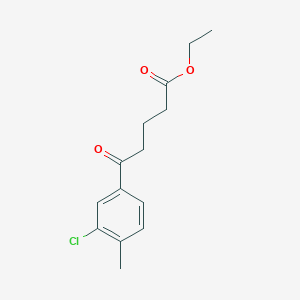
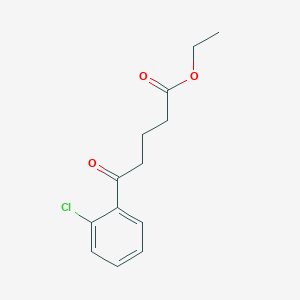
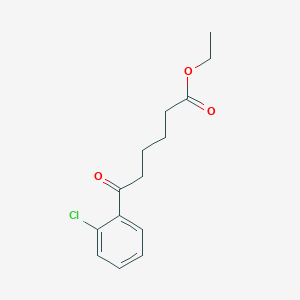
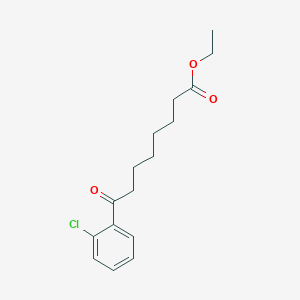
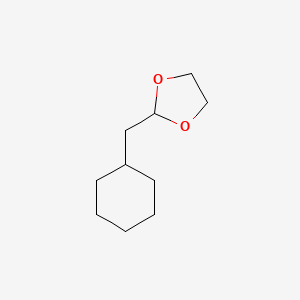
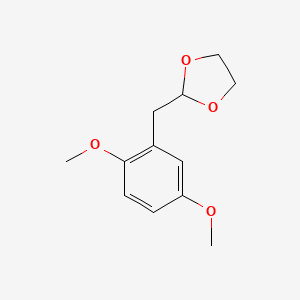
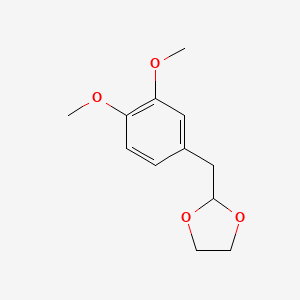
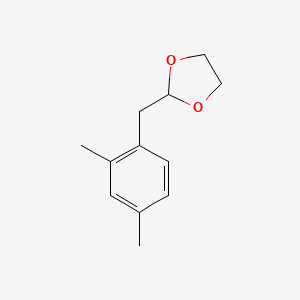
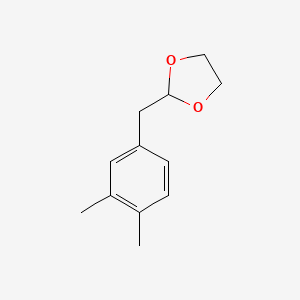
![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)